REACTION_CXSMILES
|
[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH2:3][CH:2]2[S:8]([NH2:11])(=[O:10])=[O:9].C(=O)(O)[O-:13].[Na+].ClCCl.ClC1C=CC=C(C(OO)=O)C=1>O>[O:13]1[CH:6]2[CH:5]1[CH:4]1[CH2:7][CH:1]2[CH:2]([S:8]([NH2:11])(=[O:9])=[O:10])[CH2:3]1 |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C12C(CC(C=C1)C2)S(=O)(=O)N
|
Name
|
|
Quantity
|
15.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 5° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a four-necked flask having
|
Type
|
CUSTOM
|
Details
|
an inner volume of 500 ml and equipped with an electromagnetic stirring device, a nitrogen inlet tube
|
Type
|
CUSTOM
|
Details
|
the mixture was separated into an organic layer
|
Type
|
WASH
|
Details
|
The organic layer was washed with 40 g of distilled water
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
By recrystallizing the residue
|
Type
|
CUSTOM
|
Details
|
obtained from ethyl acetate
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C2C3CC(C(C21)C3)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 36.4 mmol | |
AMOUNT: MASS | 6.89 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |